![molecular formula C17H28N2O2S B14406480 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea CAS No. 86052-20-2](/img/structure/B14406480.png)
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is an organic compound that features a thiourea group attached to a phenyl ring substituted with hydroxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea typically involves the reaction of 4-hydroxy-3-methoxybenzyl chloride with octylamine to form an intermediate, which is then reacted with thiourea under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the thiourea group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylurea: Similar structure but with a urea group instead of thiourea.
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylamine: Similar structure but with an amine group instead of thiourea.
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylsulfide: Similar structure but with a sulfide group instead of thiourea.
Uniqueness
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The thiourea group can form strong hydrogen bonds and coordination complexes, making this compound particularly useful in applications requiring specific interactions with metal ions or hydrogen bonding.
Propiedades
Número CAS |
86052-20-2 |
|---|---|
Fórmula molecular |
C17H28N2O2S |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea |
InChI |
InChI=1S/C17H28N2O2S/c1-3-4-5-6-7-8-11-18-17(22)19-13-14-9-10-15(20)16(12-14)21-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,22) |
Clave InChI |
UFLQVWSMZGRRAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=S)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


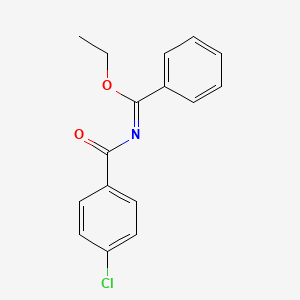
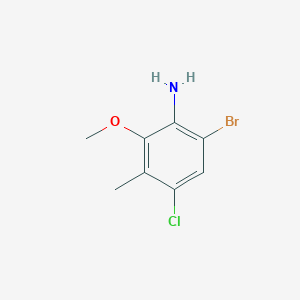
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)

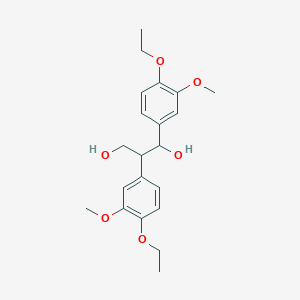
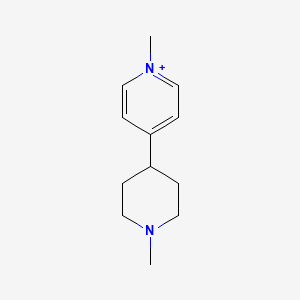
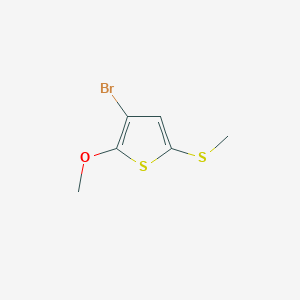
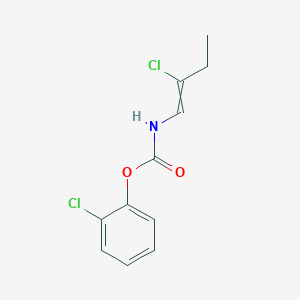
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
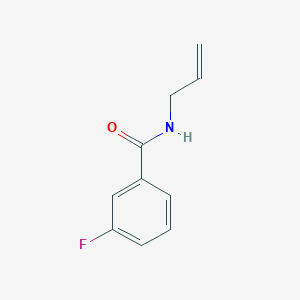

![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)
